N-(2-methoxyethyl)-5-methylquinazolin-4-amine
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Overview
Description
N-(2-methoxyethyl)-5-methylquinazolin-4-amine is a chemical compound with a quinazoline core structure Quinazolines are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-5-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 5-Methyl Group: This step often involves alkylation reactions using methylating agents like methyl iodide.
Attachment of the N-(2-methoxyethyl) Group: This is usually done through nucleophilic substitution reactions where the quinazoline core is reacted with 2-methoxyethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-5-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated quinazoline derivatives, nucleophiles like amines or thiols, under reflux conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-5-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-5-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- 2-Methoxyethanol
Uniqueness
N-(2-methoxyethyl)-5-methylquinazolin-4-amine stands out due to its unique combination of the quinazoline core with the N-(2-methoxyethyl) and 5-methyl groups. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-5-methylquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3O/c1-9-4-3-5-10-11(9)12(15-8-14-10)13-6-7-16-2/h3-5,8H,6-7H2,1-2H3,(H,13,14,15) |
InChI Key |
JSDSMAUXAFBREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2NCCOC |
Origin of Product |
United States |
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